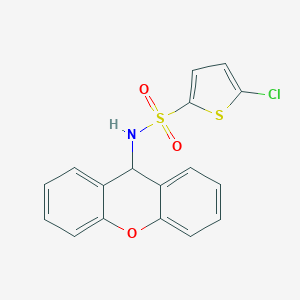
2-hydroxy-N-(4-methoxy-2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-(4-methoxy-2-methylphenyl)benzamide, commonly known as HMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. HMB is a derivative of benzoic acid and is synthesized through a multistep process.
Aplicaciones Científicas De Investigación
HMB has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HMB has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In agriculture, HMB has been shown to have plant growth-promoting properties, making it a potential candidate for the development of new fertilizers. In material science, HMB has been shown to have potential applications in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of HMB is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. HMB has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. HMB has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
HMB has been shown to have various biochemical and physiological effects in cells and organisms. In cells, HMB has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species (ROS), which are involved in the development of various diseases. In organisms, HMB has been shown to reduce inflammation and oxidative stress, improve glucose metabolism, and enhance immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMB has several advantages for lab experiments, including its low toxicity, stability, and ease of synthesis. However, HMB also has some limitations, including its poor solubility in water and its potential to interact with other compounds in biological systems.
Direcciones Futuras
There are several future directions for HMB research, including the development of new synthetic methods for HMB, the identification of new biological targets for HMB, and the development of new applications for HMB in various fields. In medicine, future research could focus on the development of HMB-based therapies for various diseases, including cancer, diabetes, and cardiovascular diseases. In agriculture, future research could focus on the development of new HMB-based fertilizers and plant growth regulators. In material science, future research could focus on the development of new HMB-based polymers and coatings.
Métodos De Síntesis
The synthesis of HMB involves a multistep process that begins with the conversion of p-anisidine to p-anisoyl chloride. The p-anisoyl chloride is then reacted with 2-methylphenol to form 2-methyl-4-methoxybenzoic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-amino-phenol to form HMB.
Propiedades
Nombre del producto |
2-hydroxy-N-(4-methoxy-2-methylphenyl)benzamide |
|---|---|
Fórmula molecular |
C15H15NO3 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
2-hydroxy-N-(4-methoxy-2-methylphenyl)benzamide |
InChI |
InChI=1S/C15H15NO3/c1-10-9-11(19-2)7-8-13(10)16-15(18)12-5-3-4-6-14(12)17/h3-9,17H,1-2H3,(H,16,18) |
Clave InChI |
DJFZMAYMSUVVNP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=CC=C2O |
SMILES canónico |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)

![6-{[4-(2-Oxo-1-pyrrolidinyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270581.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B270583.png)
![3,3-Dimethyl-5-oxo-5-{3-[2-(4-pyridinyl)ethyl]anilino}pentanoic acid](/img/structure/B270584.png)
![2-(4-Chlorophenyl)-5-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-1,3,4-oxadiazole](/img/structure/B270588.png)
![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)
![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)
![6-{[4-(Morpholinomethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270595.png)

![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)